molecular formula C13H12F2N2O3S B2359547 N-(cyanomethyl)-N-cyclopropyl-4-difluoromethanesulfonylbenzamide CAS No. 1252398-90-5

N-(cyanomethyl)-N-cyclopropyl-4-difluoromethanesulfonylbenzamide

Cat. No.: B2359547
CAS No.: 1252398-90-5
M. Wt: 314.31
InChI Key: GZYXJUNPZAUTHL-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-cyclopropyl-4-difluoromethanesulfonylbenzamide is a complex organic compound characterized by the presence of a cyanomethyl group, a cyclopropyl group, and a difluoromethanesulfonyl group attached to a benzamide core

Properties

IUPAC Name

N-(cyanomethyl)-N-cyclopropyl-4-(difluoromethylsulfonyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N2O3S/c14-13(15)21(19,20)11-5-1-9(2-6-11)12(18)17(8-7-16)10-3-4-10/h1-2,5-6,10,13H,3-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYXJUNPZAUTHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC#N)C(=O)C2=CC=C(C=C2)S(=O)(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-cyclopropyl-4-difluoromethanesulfonylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-difluoromethanesulfonylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-cyclopropylamine to yield N-cyclopropyl-4-difluoromethanesulfonylbenzamide. Finally, the cyanomethyl group is introduced through a nucleophilic substitution reaction using cyanomethyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-N-cyclopropyl-4-difluoromethanesulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyanomethyl group, where nucleophiles such as amines or thiols can replace the cyanomethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Cyanomethyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N-(cyanomethyl)-N-cyclopropyl-4-difluoromethanesulfonylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-cyclopropyl-4-difluoromethanesulfonylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

    N-(cyanomethyl)-N-cyclopropyl-4-methanesulfonylbenzamide: Similar structure but with a methanesulfonyl group instead of a difluoromethanesulfonyl group.

    N-(cyanomethyl)-N-cyclopropyl-4-trifluoromethanesulfonylbenzamide: Contains a trifluoromethanesulfonyl group instead of a difluoromethanesulfonyl group.

Uniqueness

N-(cyanomethyl)-N-cyclopropyl-4-difluoromethanesulfonylbenzamide is unique due to the presence of the difluoromethanesulfonyl group, which imparts distinct electronic and steric properties. This makes the compound particularly useful in applications requiring specific reactivity or stability profiles .

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